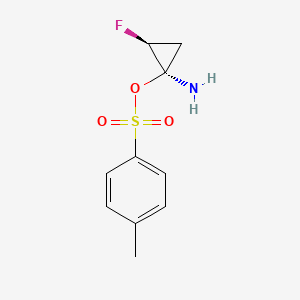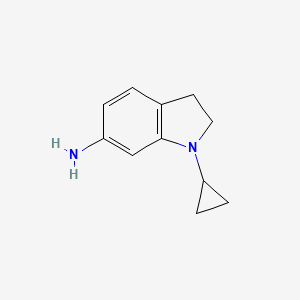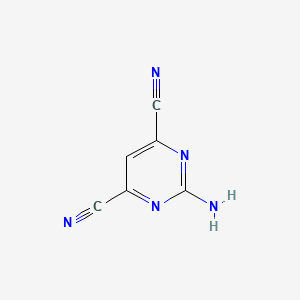![molecular formula C17H14O3S B11767400 4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11767400.png)
4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde is an organic compound that features a benzoyl group attached to a thiobenzaldehyde moiety, with a 1,3-dioxolane ring attached to the benzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde typically involves the following steps:
Formation of 1,3-Dioxolane Ring: The 1,3-dioxolane ring can be synthesized by reacting ethylene glycol with an aldehyde under acidic conditions.
Attachment to Benzoyl Group: The 1,3-dioxolane ring is then attached to a benzoyl chloride through a Friedel-Crafts acylation reaction.
Formation of Thiobenzaldehyde Moiety: The thiobenzaldehyde moiety can be synthesized by reacting benzaldehyde with a thiol under basic conditions.
Final Coupling: The final step involves coupling the benzoyl group with the thiobenzaldehyde moiety using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The thiobenzaldehyde moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1,3-Dioxolan-2-yl)benzaldehyde: Similar structure but lacks the thiobenzaldehyde moiety.
4-(1,3-Dioxolan-2-yl)benzonitrile: Similar structure but contains a nitrile group instead of a thiobenzaldehyde moiety.
Uniqueness
4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde is unique due to the presence of both the 1,3-dioxolane ring and the thiobenzaldehyde moiety. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in scientific research.
Propriétés
Formule moléculaire |
C17H14O3S |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
4-[4-(1,3-dioxolan-2-yl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H14O3S/c18-16(13-3-1-12(11-21)2-4-13)14-5-7-15(8-6-14)17-19-9-10-20-17/h1-8,11,17H,9-10H2 |
Clé InChI |
PUNIYJABWHBMEK-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


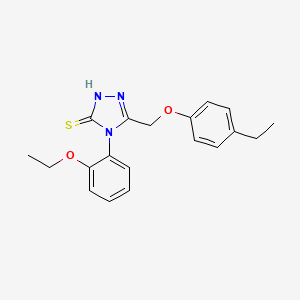
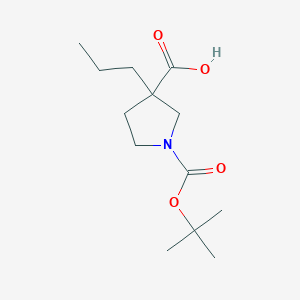
![7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11767326.png)
![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11767337.png)
![3-Chloro-5,5,7-trimethyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one](/img/structure/B11767338.png)
![Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B11767341.png)
![5-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11767344.png)

